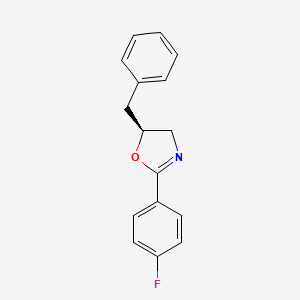
(S)-5-Benzyl-2-(4-fluorophenyl)-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-Benzyl-2-(4-fluorophenyl)-4,5-dihydrooxazole is a chiral compound featuring a benzyl group, a fluorophenyl group, and a dihydrooxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Benzyl-2-(4-fluorophenyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of (S)-2-amino-3-phenylpropan-1-ol with 4-fluorobenzaldehyde in the presence of an acid catalyst to form the dihydrooxazole ring. The reaction conditions often include refluxing in an organic solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5-Benzyl-2-(4-fluorophenyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the dihydrooxazole ring to a more saturated form.
Substitution: The benzyl and fluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce new functional groups into the benzyl or fluorophenyl moieties.
Applications De Recherche Scientifique
(S)-5-Benzyl-2-(4-fluorophenyl)-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (S)-5-Benzyl-2-(4-fluorophenyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-5-Benzyl-2-phenyl-4,5-dihydrooxazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(S)-5-Benzyl-2-(4-chlorophenyl)-4,5-dihydrooxazole: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.
(S)-5-Benzyl-2-(4-methylphenyl)-4,5-dihydrooxazole: The presence of a methyl group instead of fluorine alters its steric and electronic characteristics.
Uniqueness
(S)-5-Benzyl-2-(4-fluorophenyl)-4,5-dihydrooxazole is unique due to the presence of the fluorine atom, which can enhance its stability, reactivity, and biological activity. Fluorine’s electronegativity and small size allow it to influence the compound’s overall properties significantly, making it a valuable molecule in various research and industrial applications.
Propriétés
Formule moléculaire |
C16H14FNO |
|---|---|
Poids moléculaire |
255.29 g/mol |
Nom IUPAC |
(5S)-5-benzyl-2-(4-fluorophenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H14FNO/c17-14-8-6-13(7-9-14)16-18-11-15(19-16)10-12-4-2-1-3-5-12/h1-9,15H,10-11H2/t15-/m0/s1 |
Clé InChI |
YBGOYVGHBULBPV-HNNXBMFYSA-N |
SMILES isomérique |
C1[C@@H](OC(=N1)C2=CC=C(C=C2)F)CC3=CC=CC=C3 |
SMILES canonique |
C1C(OC(=N1)C2=CC=C(C=C2)F)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(2,6-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12837643.png)
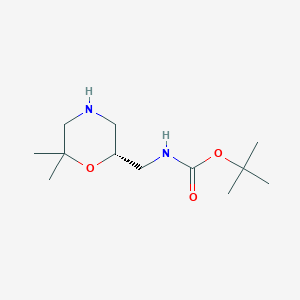
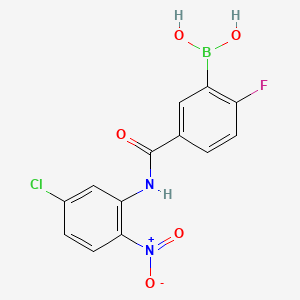
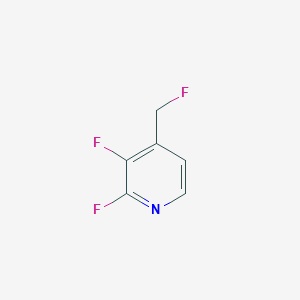
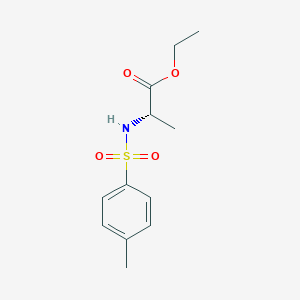
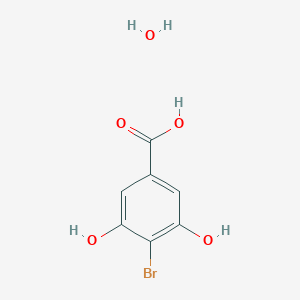
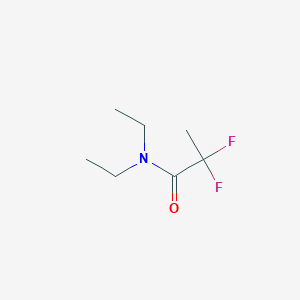
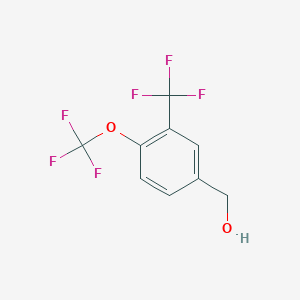
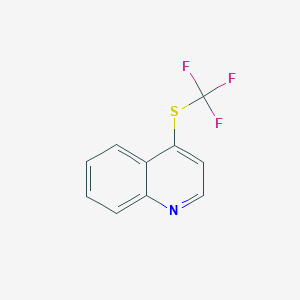
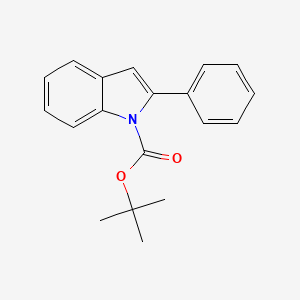
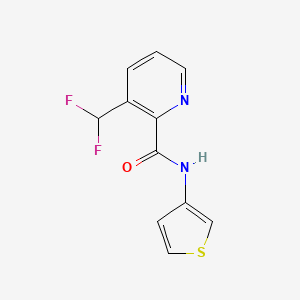
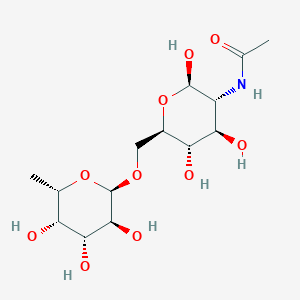
![5-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12837704.png)
![Benzyl (3-(((4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)propyl)carbamate](/img/structure/B12837707.png)
